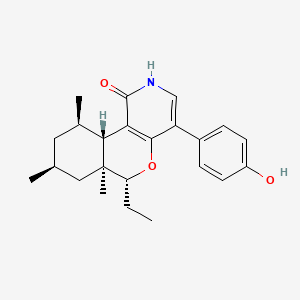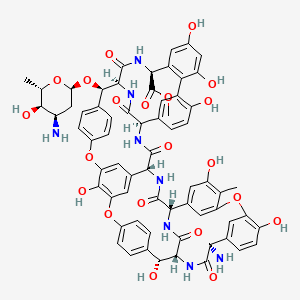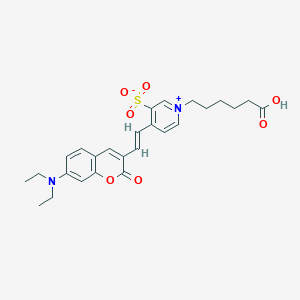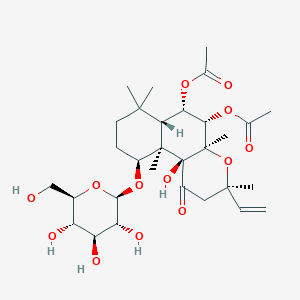
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol is a less toxic metabolite of Fumonisin B1, a mycotoxin produced primarily by Fusarium verticillioides and Fusarium proliferatum . Fumonisin B1 is known for contaminating corn and other crops, posing significant health risks to both humans and animals . This compound is formed through enzymatic degradation, making it a valuable compound for reducing fumonisin exposure in animal feed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol can be prepared through alkaline hydrolysis of Fumonisin B1. The process involves treating Fumonisin B1 with a strong base, such as sodium hydroxide, under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of contaminated corn or other grains. The hydrolysis process is optimized to maximize yield and purity. The hydrolyzed product is then purified using techniques such as chromatography to remove any remaining impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound.
Applications De Recherche Scientifique
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol has a wide range of scientific research applications:
Mécanisme D'action
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol exerts its effects primarily by inhibiting ceramide synthase, an enzyme involved in sphingolipid metabolism . This inhibition disrupts the balance of sphingolipids, leading to various cellular effects. The compound also interacts with other molecular targets, such as ceramide transfer protein and sphingosine kinase I, contributing to its overall mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fumonisin B1: The parent compound, more toxic and widely studied.
Fumonisin B2 and B3: Other fumonisin analogs with similar structures and toxicities.
Uniqueness
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol is unique due to its reduced toxicity compared to Fumonisin B1. This makes it a safer alternative for use in animal feed and other applications. Its ability to induce less inflammatory responses further highlights its potential as a valuable research tool .
Propriétés
IUPAC Name |
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVLQOLROBFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{3-[(E)-({[3-(DIMETHYLAMINO)PHENYL]FORMAMIDO}IMINO)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B1255461.png)


![2-Thiophenecarboxylic acid [3-(4-methoxy-4-oxobutyl)-7-methyl-6,8-dioxo-2-phenyl-7-isoquinolinyl] ester](/img/structure/B1255466.png)






